molecular formula C13H19BFNO2 B1406958 (3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1704063-67-1

(3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1406958
CAS RN: 1704063-67-1
M. Wt: 251.11 g/mol
InChI Key: MVHZMDMWHNQOHL-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H17BFNO2 and a molecular weight of 237.08 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a prominent application of boronic acids in organic chemistry. It facilitates the formation of carbon-carbon bonds under mild and functionally tolerant conditions. The (3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can be utilized as a reagent in this reaction, providing a pathway to synthesize complex organic structures with high precision .

Neutron Capture Therapy

Boronic acids are potential boron-carriers for neutron capture therapy, a targeted cancer treatment method. The boronic acid under discussion could be used to design new drugs or drug delivery devices that transport boron to cancer cells, which are then irradiated with neutrons to achieve cell destruction .

Hydrolysis Stability Studies

The stability of boronic acids and their esters in aqueous solutions is a significant area of study, particularly at physiological pH levels. Research into the hydrolysis of compounds like (3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid can provide insights into their suitability for pharmacological applications .

Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are often used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of the SM coupling reaction, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s boronic acid group plays a crucial role in this process .

Biochemical Pathways

The sm coupling reaction, in which this compound is often used, is a key step in many synthetic pathways for creating complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action in the context of the SM coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are only marginally stable in water . Additionally, the SM coupling reaction conditions, such as temperature and the presence of other reactants, can also influence the compound’s action .

properties

IUPAC Name

[3-fluoro-5-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-10-2-4-16(5-3-10)9-11-6-12(14(17)18)8-13(15)7-11/h6-8,10,17-18H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHZMDMWHNQOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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